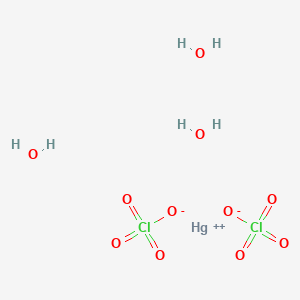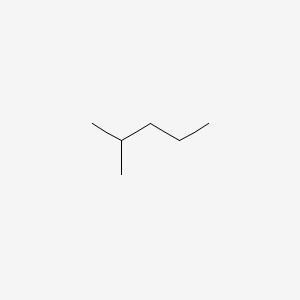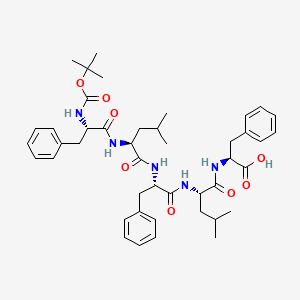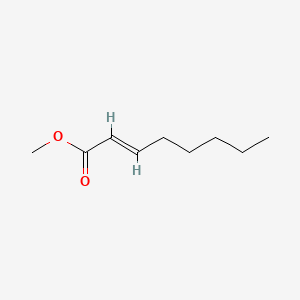![molecular formula C15H16O10 B3029706 6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one CAS No. 75872-12-7](/img/structure/B3029706.png)
6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
- 6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one , also known as a flavonoid, belongs to a class of organic compounds.
- Flavonoids are characterized by their structure based on derivatives of a phenyl-substituted 1-phenylpropane possessing a C15 or C16 skeleton, or such a structure which is condensed with a C6-C3 lignan precursor.
- The term “flavonoids” encompasses various subclasses, including flavonoid, isoflavonoid, neoflavonoid, chalcones, dihydrochalcones, aurones, pterocarpan, coumestans, rotenoid, flavonolignan, homoflavonoid, and flavonoid oligomers.
- Originally restricted to natural products, the term is also applied to synthetic compounds related to them.
Synthesis Analysis
- Unfortunately, I do not have access to specific research papers or proprietary synthesis methods for this compound. However, I can provide general insights into flavonoid synthesis.
- Flavonoids are often biosynthesized in plants through the phenylpropanoid pathway. Key steps include:
- Phenylalanine Conversion : Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).
- Chalcone Synthase (CHS) : CHS catalyzes the condensation of three molecules of malonyl-CoA with one molecule of cinnamoyl-CoA to form chalcone.
- Flavonoid Hydroxylation and Glycosylation : Various enzymes introduce hydroxyl groups and sugar moieties to form diverse flavonoids.
- The specific synthesis of 6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one would require detailed experimental procedures from scientific literature.
Molecular Structure Analysis
- The molecular formula of this compound is C15H14O8 .
- Let’s examine its structural features:
- Chromenone Core : The compound contains a chromenone (benzopyranone) core, which is a flavonoid scaffold.
- Hydroxyl Groups : There are multiple hydroxyl groups (OH) attached to the chromenone ring.
- Glycosidic Bond : The compound has a glycosidic bond, indicated by the presence of an oxan-2-yl group.
- Stereochemistry : The compound has stereocenters at positions 2, 3, 4, 5, and 6.
- Hydroxymethyl Group : The hydroxymethyl group is attached to position 6 of the chromenone ring.
- Substituent : The compound has a substituent at position 7, which is derived from the oxan-2-yl group.
- Isomerism : The stereochemistry and arrangement of hydroxyl groups contribute to the compound’s isomeric forms.
Chemical Reactions Analysis
- Without specific experimental data, I cannot provide detailed chemical reactions for this compound.
- However, flavonoids can undergo various reactions, including oxidation, glycosylation, and polymerization.
- Oxidation : Flavonoids can be oxidized by enzymes or chemical agents, leading to the formation of quinones or other derivatives.
- Glycosylation : Enzymes add sugar moieties (glucose, rhamnose, etc.) to hydroxyl groups, forming glycosides.
- Polymerization : Flavonoids can polymerize under certain conditions, forming oligomers or larger structures.
Eigenschaften
IUPAC Name |
6,8-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c16-4-7-9(19)10(20)11(21)15(23-7)25-14-6(17)3-5-1-2-8(18)24-13(5)12(14)22/h1-3,7,9-11,15-17,19-22H,4H2/t7-,9-,10+,11-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWDYBVVCXLYFO-ZAPJGREFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erioside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Aminobicyclo[2.2.2]octan-1-ol](/img/structure/B3029625.png)
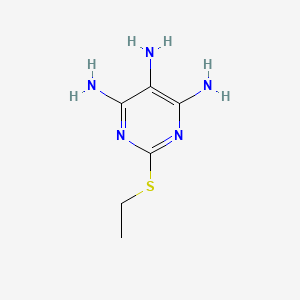
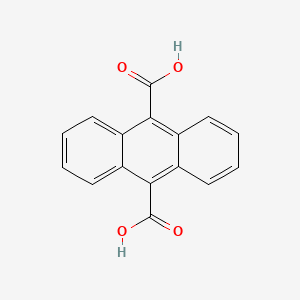
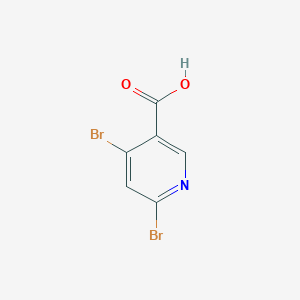
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)



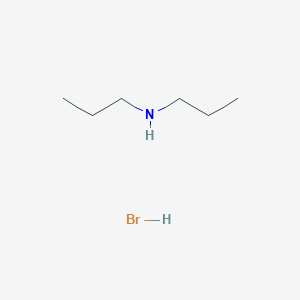
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)
